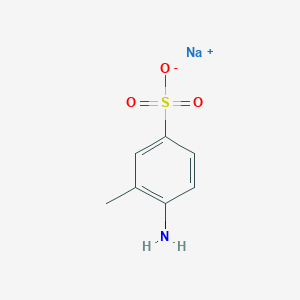![molecular formula C16H18N3NaO3S B7824786 sodium;4-[[4-(diethylamino)phenyl]diazenyl]benzenesulfonate](/img/structure/B7824786.png)
sodium;4-[[4-(diethylamino)phenyl]diazenyl]benzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbonyldiimidazole . It is an organic compound with the molecular formula C₇H₆N₄O . This compound is a white crystalline solid and is often used in organic synthesis, particularly for the coupling of amino acids in peptide synthesis .
Preparation Methods
Carbonyldiimidazole: can be synthesized by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces Carbonyldiimidazole and imidazolium chloride as a byproduct. The crystalline product is obtained in approximately 90% yield after removing the side product and solvent .
Chemical Reactions Analysis
Carbonyldiimidazole: undergoes several types of chemical reactions:
Hydrolysis: It hydrolyzes readily to give back imidazole and carbon dioxide.
Amide Formation: It is mainly employed to convert amines into amides, carbamates, and ureas.
Ester Formation: It can also be used to convert alcohols into esters.
Common reagents and conditions used in these reactions include the use of Carbonyldiimidazole itself as a reagent, and the reactions typically occur under mild conditions. The major products formed from these reactions are amides, esters, and ureas .
Scientific Research Applications
Carbonyldiimidazole: has a wide range of applications in scientific research:
Peptide Synthesis: It is used for the coupling of amino acids to form peptides.
Organic Synthesis: It serves as a reagent for the synthesis of various organic compounds, including amides, esters, and ureas.
Biological Research: It is used in the preparation of biologically active molecules and in the modification of biomolecules.
Industrial Applications: It is employed in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism by which Carbonyldiimidazole exerts its effects involves its ability to act as a coupling reagent. It facilitates the formation of amide bonds by activating carboxylic acids, which then react with amines to form amides. The molecular targets and pathways involved include the activation of carboxylic acids and the subsequent nucleophilic attack by amines .
Comparison with Similar Compounds
Carbonyldiimidazole: can be compared with other similar compounds such as N,N’-Diisopropylcarbodiimide and N,N’-Dicyclohexylcarbodiimide . These compounds are also used as coupling reagents in peptide synthesis. Carbonyldiimidazole is unique in that it is a crystalline solid, making it easier to handle compared to the liquid form of N,N’-Diisopropylcarbodiimide . Additionally, the byproducts of reactions involving Carbonyldiimidazole are often more easily removed .
Similar compounds include:
- N,N’-Diisopropylcarbodiimide
- N,N’-Dicyclohexylcarbodiimide
- Phosgene
- Imidazole .
Properties
IUPAC Name |
sodium;4-[[4-(diethylamino)phenyl]diazenyl]benzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S.Na/c1-3-19(4-2)15-9-5-13(6-10-15)17-18-14-7-11-16(12-8-14)23(20,21)22;/h5-12H,3-4H2,1-2H3,(H,20,21,22);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZORUOZKRBVLEG-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)S(=O)(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N3NaO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-(benzo[d]thiazol-2-yl)benzoate](/img/structure/B7824713.png)
![2-(2-oxo-4,10-dihydro-3H-pyrimido[1,2-a]benzimidazol-3-yl)acetic acid](/img/structure/B7824722.png)

![3-(Pyridin-2-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B7824739.png)









